molecular formula C26H43NO2 B14804882 (S)--Methylbenzyl ricinoleamide

(S)--Methylbenzyl ricinoleamide

Cat. No.: B14804882
M. Wt: 401.6 g/mol
InChI Key: SIPLDWKCFLEICO-NXTHFPHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (S)–Methylbenzyl ricinoleamide are not well-documented. the synthesis likely involves standard organic synthesis techniques, including the use of large-scale reactors and purification processes to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)–Methylbenzyl ricinoleamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group in (S)–Methylbenzyl ricinoleamide can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of (S)–Methylbenzyl ricinoleamide, as well as substituted amides depending on the reagents used.

Scientific Research Applications

(S)–Methylbenzyl ricinoleamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)–Methylbenzyl ricinoleamide involves its interaction with specific molecular targets in cancer cells. The compound likely interferes with cellular pathways critical for cancer cell growth and survival, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved are not fully elucidated but may include key signaling proteins and enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Ricinoleic acid: The parent compound from which (S)–Methylbenzyl ricinoleamide is derived.

    Methyl benzylamine: The amine component used in the synthesis of (S)–Methylbenzyl ricinoleamide.

    Other fatty acid amides: Compounds with similar structures and biological activities.

Uniqueness

(S)–Methylbenzyl ricinoleamide is unique due to its specific combination of ricinoleic acid and methyl benzylamine, resulting in potent growth inhibition of various cancer cell lines . Its unique structure and biological activity distinguish it from other fatty acid amides and related compounds.

Properties

Molecular Formula

C26H43NO2

Molecular Weight

401.6 g/mol

IUPAC Name

(E,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide

InChI

InChI=1S/C26H43NO2/c1-3-4-5-15-20-25(28)21-16-10-8-6-7-9-11-17-22-26(29)27-23(2)24-18-13-12-14-19-24/h10,12-14,16,18-19,23,25,28H,3-9,11,15,17,20-22H2,1-2H3,(H,27,29)/b16-10+/t23-,25+/m0/s1

InChI Key

SIPLDWKCFLEICO-NXTHFPHRSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)N[C@@H](C)C1=CC=CC=C1)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.